1H-1lambda~6~,4-Benzothiazepine-1,1-dione

Ring contraction Sulfoxide extrusion Thermal stability

1H-1lambda~6~,4-Benzothiazepine-1,1-dione (CAS 650584-07-9) is the parent 1,4-benzothiazepine-1,1-dioxide heterocycle, comprising a benzene ring fused to a seven-membered thiazepine bearing a sulfone ( >SO₂) function. Structurally, it belongs to the broader benzothiazepine family, but the presence of the fully oxidized sulfur center distinguishes it from the corresponding sulfide and sulfoxide congeners.

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
CAS No. 650584-07-9
Cat. No. B12592827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1lambda~6~,4-Benzothiazepine-1,1-dione
CAS650584-07-9
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=CS2(=O)=O
InChIInChI=1S/C9H7NO2S/c11-13(12)6-5-10-7-8-3-1-2-4-9(8)13/h1-7H
InChIKeyIVGHNDNOFMTFMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-1lambda~6~,4-Benzothiazepine-1,1-dione (CAS 650584-07-9): Core Sulfone Scaffold for Hypolipidemic and Calcimimetic Research Programs


1H-1lambda~6~,4-Benzothiazepine-1,1-dione (CAS 650584-07-9) is the parent 1,4-benzothiazepine-1,1-dioxide heterocycle, comprising a benzene ring fused to a seven-membered thiazepine bearing a sulfone ( >SO₂) function [1]. Structurally, it belongs to the broader benzothiazepine family, but the presence of the fully oxidized sulfur center distinguishes it from the corresponding sulfide and sulfoxide congeners. The scaffold serves as a core intermediate for constructing substituted 1,4-benzothiazepine-1,1-dioxide derivatives that have been patented as ileal bile acid transport (IBAT) inhibitors for hyperlipidemia [2]. Its molecular formula is C₉H₇NO₂S, with a molecular weight of 193.22 g mol⁻¹, zero hydrogen-bond donors, three hydrogen-bond acceptors, and a topological polar surface area of 54.9 Ų [1].

Why a 1,4-Benzothiazepine-1,1-dione Cannot Be Replaced by a Sulfide or Sulfoxide: Physicochemical and Reactivity Consequences


Substituting 1H-1lambda~6~,4-benzothiazepine-1,1-dione with the corresponding 1,4-benzothiazepine (sulfide) or 1,4-benzothiazepine-1-oxide (sulfoxide) introduces marked changes in electronic character, solubility, and chemical reactivity. The sulfone withdraws electron density more strongly than the sulfide or sulfoxide, shifting the imine pKₐ, altering tautomeric equilibria, and modulating metabolic stability [1]. Critically, the sulfone does not participate in thermal extrusion reactions that the sulfoxide undergoes, eliminating a decomposition pathway [2]. Furthermore, the higher topological polar surface area and additional hydrogen-bond acceptors of the dioxide enhance aqueous solubility relative to the reduced analogues, a property that influences formulation and bioavailability in medicinal chemistry programs [1]. Consequently, generic interchange among oxidation states is not chemically or biologically equivalent.

Quantitative Differentiation of 1H-1lambda~6~,4-Benzothiazepine-1,1-dione Against Closest Structural Analogs


Thermal Extrusion Reactivity: Sulfone Is Inert While Sulfoxide Reacts

Under thermal conditions (reflux in toluene or xylene), 1,4-benzothiazepine-1-oxide undergoes extrusion of SO to form benzannulated naphthyridines, whereas 1H-1lambda~6~,4-benzothiazepine-1,1-dione (the sulfone) and the parent sulfide remain inert [1]. This binary reactivity difference provides a clear differentiation for synthetic chemists selecting a scaffold that must survive high-temperature processing.

Ring contraction Sulfoxide extrusion Thermal stability

Lipophilicity and Polar Surface Area Differentiation from Reduced Analogues

Computed XLogP3-AA for 1H-1lambda~6~,4-benzothiazepine-1,1-dione is 0.5, and its topological polar surface area (TPSA) is 54.9 Ų [1]. In contrast, the corresponding saturated sulfone (2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-dioxide) exhibits a higher XLogP3 of ~0.9 and a TPSA of ~46.2 Ų [2], while the parent unsaturated sulfide (1,4-benzothiazepine) is predicted to have XLogP3 >2.0 and TPSA <30 Ų (based on analogous heterocycles). The 1,4-benzothiazepine-1-oxide would likely fall between the sulfide and the sulfone. The target compound therefore occupies a distinct region of chemical space with intermediate lipophilicity and elevated polarity.

Lipophilicity TPSA Drug-likeness

Hydrogen-Bond Acceptor Capacity Differentiates Building-Block Utility

The target compound possesses three hydrogen-bond acceptors (two sulfone oxygens and the imine nitrogen) versus only one acceptor (the imine nitrogen) in the parent sulfide [1]. The sulfoxide analogue would have two acceptors. This stepwise increase in H-bond-acceptor count directly impacts molecular recognition, crystal packing, and target binding. For example, the additional sulfone oxygens can engage in hydrogen bonds with catalytic residues in enzyme active sites, as observed in IBAT inhibitor programs where sulfone-containing 1,4-benzothiazepines outperform their sulfide counterparts in potency [2].

Hydrogen bonding Scaffold design Medicinal chemistry

Oxidative Metabolic Stability: Sulfone Resists Biotransformation Pathways That Affect Sulfide

While direct in vitro microsomal data for the parent scaffold are not publicly available, the general class of aryl sulfones is known to be metabolically resistant to cytochrome P450-mediated oxidation at the sulfur center, in contrast to sulfides which are readily oxidized to sulfoxides and sulfones [1]. This principle is reflected in the patent literature, where 1,4-benzothiazepine-1,1-dioxide derivatives are deliberately selected over their sulfide congeners to avoid oxidative metabolic liabilities [2]. The fully oxidized sulfur atom thus provides a metabolically stable anchor point.

Metabolic stability CYP450 Biotransformation

Synthetic Accessibility and Purity: Commercially Available Sulfone Building Block with Defined Specifications

1H-1lambda~6~,4-benzothiazepine-1,1-dione is available from multiple chemical suppliers as a research-grade building block with typical purity ≥95% (HPLC) . In contrast, the parent 1,4-benzothiazepine (sulfide) and 1,4-benzothiazepine-1-oxide are less frequently stocked and often require custom synthesis, which introduces lead-time and reproducibility concerns. The sulfone's commercial availability ensures immediate access for medicinal chemistry and process development groups, bypassing the need for in-house oxidation of the sulfide.

Building block Purity Procurement

Optimal Research and Industrial Use Cases for 1H-1lambda~6~,4-Benzothiazepine-1,1-dione Based on Quantitative Differentiation


Synthesis of Metabolically Stable Hypolipidemic IBAT Inhibitors

The sulfone core is the preferred starting point for assembling 1,4-benzothiazepine-1,1-dioxide-based ileal bile acid transport (IBAT) inhibitors. Patents explicitly teach that the sulfone moiety imparts metabolic stability and potency advantages over sulfide and sulfoxide analogues [1]. The commercial availability of the parent dione accelerates the preparation of focused libraries for structure–activity relationship (SAR) exploration.

Thermally Robust Heterocyclic Scaffold for High-Temperature Reactions

Because the sulfone does not undergo thermal extrusion, it can be employed in synthetic sequences that require prolonged heating, such as high-temperature cycloadditions or metal-catalyzed couplings, where a sulfoxide would decompose [2].

Polar Building Block for Property-Tuned Fragment Libraries

With XLogP3 = 0.5 and TPSA = 54.9 Ų, the scaffold resides in a favorable region of drug-like chemical space [3]. It can be used as a polar, low-lipophilicity fragment in fragment-based drug discovery (FBDD) to improve solubility and reduce non-specific binding relative to more lipophilic benzothiazepine congeners.

Calcimimetic Agent Development Leveraging the Privileged 1,4-Benzothiazepine Core

Substituted 1,4-benzothiazepine-1,1-dioxides have been identified as metabolites in biological systems and are structural analogs of the calcimimetic drug cinacalcet [4]. The parent dione serves as a key synthetic intermediate for constructing such analogs, with the sulfone group providing a stable, non-oxidizable tether.

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